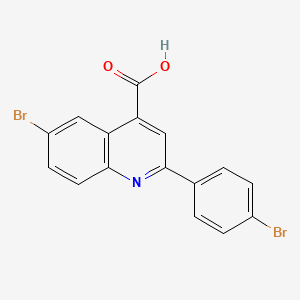

6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid

Description

Structural Classification Within Quinoline Derivatives

The structural classification of 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid within the broader quinoline derivative family reveals its position as a member of the quinoline-4-carboxylic acid subfamily, distinguished by specific halogenation patterns. Quinoline derivatives represent a vast chemical space, with the parent quinoline structure serving as a foundational scaffold for numerous pharmaceutical and chemical applications. The heterocyclic aromatic framework of quinoline, characterized by its fused benzene and pyridine rings, provides a versatile platform for chemical modification that has been extensively exploited in medicinal chemistry.

Within the quinoline carboxylic acid classification, compounds bearing carboxyl groups at the 4-position constitute a particularly important subfamily due to their enhanced water solubility and distinctive biological properties. The systematic classification of these compounds follows established nomenclature principles, where positional numbering reflects the specific location of functional groups relative to the quinoline nitrogen atom. This systematic approach facilitates both synthetic planning and structure-activity relationship analysis, enabling chemists to predict and optimize compound properties based on structural features.

The dual bromination pattern observed in 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid places it within the halogenated quinoline carboxylic acid subcategory, where halogen substitutions significantly influence both chemical reactivity and biological activity. Comparative analysis with related compounds reveals systematic trends in properties based on halogenation patterns, as summarized in the following structural classification table:

The structural hierarchy within quinoline derivatives demonstrates the progressive complexity achievable through systematic substitution. The target compound represents an advanced example of this structural evolution, incorporating both direct quinoline halogenation and aryl ring halogenation within a single molecular framework. This dual halogenation strategy reflects contemporary medicinal chemistry approaches, where multiple strategic modifications are combined to optimize compound properties for specific applications.

Mechanistic considerations underlying the structural classification reveal how specific substitution patterns influence molecular properties. The electron-withdrawing nature of bromine substituents affects both the electronic distribution within the quinoline ring system and the compound's overall reactivity profile. These electronic effects, combined with steric considerations arising from the 4-bromophenyl substituent, create a unique chemical environment that distinguishes this compound from simpler quinoline derivatives.

The classification framework also extends to synthetic accessibility considerations, where structural complexity correlates with synthetic challenges. Advanced derivatives like 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid require sophisticated synthetic strategies, often involving multi-step sequences with careful optimization of reaction conditions. This synthetic complexity reflects the compound's position within the advanced tier of quinoline derivative chemistry, where specialized expertise and methodology are required for successful preparation.

Historical Development of Brominated Quinoline Carboxylic Acids

The historical development of brominated quinoline carboxylic acids traces its origins to the fundamental discovery of quinoline itself, first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol" meaning "white oil" in Greek. This seminal discovery established the foundation for subsequent investigations into quinoline chemistry, ultimately leading to the sophisticated derivatives observed in contemporary research. The evolution from simple quinoline isolation to complex brominated derivatives represents nearly two centuries of methodical chemical advancement, driven by both scientific curiosity and practical applications.

The development of quinoline carboxylic acid derivatives gained significant momentum in the late 19th and early 20th centuries with the establishment of reliable synthetic methodologies. The Pfitzinger reaction, developed as a systematic approach for preparing quinoline-4-carboxylic acids, emerged as a cornerstone methodology that continues to influence modern synthetic strategies. This reaction protocol, involving the condensation of isatin with carbonyl compounds under basic conditions, provided chemists with a reproducible method for accessing the quinoline-4-carboxylic acid scaffold that serves as the foundation for contemporary brominated derivatives.

The introduction of halogenation strategies into quinoline chemistry marked a critical juncture in the historical development of these compounds. Early investigations into bromination reactions revealed the potential for regioselective substitution, enabling chemists to introduce bromine atoms at specific positions within the quinoline framework. These early bromination studies established the fundamental principles that guide contemporary synthesis of compounds like 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid, where precise control over substitution patterns is essential for achieving desired properties.

The systematic evolution of brominated quinoline carboxylic acid synthesis can be traced through several distinct historical phases, each characterized by specific technological and methodological advances:

The mid-20th century witnessed a dramatic expansion in brominated quinoline chemistry, driven primarily by pharmaceutical industry requirements for novel therapeutic agents. Research during this period established many of the fundamental synthetic protocols that continue to be employed in contemporary laboratories. The development of regioselective bromination procedures enabled chemists to prepare complex derivatives with unprecedented precision, laying the groundwork for the sophisticated compounds synthesized today.

Contemporary developments in brominated quinoline carboxylic acid chemistry reflect the integration of modern synthetic methodology with advanced biological evaluation techniques. Recent investigations have demonstrated the successful preparation of 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid through optimized Pfitzinger reaction sequences, achieving yields of 91% under carefully controlled conditions. These modern synthetic achievements represent the culmination of historical developments in quinoline chemistry, where decades of methodological refinement have enabled the efficient preparation of structurally complex derivatives.

The historical trajectory of brominated quinoline carboxylic acid development also reflects broader trends in medicinal chemistry, where systematic structural modification has emerged as a primary strategy for drug discovery. Early investigations focused primarily on synthetic feasibility and basic chemical characterization, while contemporary research emphasizes structure-activity relationships and biological mechanism elucidation. This evolution demonstrates how historical chemical discoveries continue to influence modern pharmaceutical research, with classical synthetic methodologies serving as foundations for contemporary drug development efforts.

The integration of modern analytical techniques with traditional synthetic approaches has facilitated unprecedented insights into the properties and potential applications of brominated quinoline carboxylic acids. Advanced spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, now enable detailed structural characterization that was impossible during earlier periods of quinoline chemistry development. These analytical capabilities have accelerated the pace of discovery and enabled the systematic optimization of synthetic procedures for complex derivatives like 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid.

Properties

IUPAC Name |

6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2NO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOIYLWKTKYNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361140 | |

| Record name | 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342017-95-2 | |

| Record name | 6-Bromo-2-(4-bromophenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342017-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (Intermediate)

- Reaction Type: Pfitzinger reaction

- Starting Materials: Isatin (10 mmol, 1.47 g), 4-bromoacetophenone

- Conditions: Reflux in ethanol under basic conditions

- Procedure: Isatin is reacted with 4-bromoacetophenone in refluxing ethanol with a base to facilitate ring formation, yielding 2-(4-bromophenyl)quinoline-4-carboxylic acid as a crystalline solid after filtration and drying.

- Characterization: Confirmed by 1H NMR, 13C NMR, and mass spectrometry; IR spectrum shows characteristic peaks at 3446 cm⁻¹ (OH), 3178 cm⁻¹ (aromatic CH), and 1708 cm⁻¹ (C=O).

Conversion to Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate

- Reaction Type: Esterification

- Reagents: Concentrated sulfuric acid (2 mL), absolute ethanol (20 mL)

- Conditions: Reflux for 12 hours

- Procedure: The acid intermediate is refluxed in absolute ethanol with catalytic sulfuric acid, followed by neutralization with sodium bicarbonate solution. The ester product is isolated by filtration and crystallization.

- Characterization: IR peaks at 3138 cm⁻¹ (aromatic CH), 2993 cm⁻¹ (aliphatic CH), and 1716 cm⁻¹ (ester C=O) confirm ester formation.

Formation of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

- Reaction Type: Hydrazinolysis

- Reagents: Hydrazine hydrate (98%, 6 mL), absolute ethanol (20 mL)

- Conditions: Reflux for 7 hours

- Procedure: The ester is treated with hydrazine hydrate under reflux to convert the ester group into a hydrazide. The product precipitates upon cooling and is purified by crystallization.

- Characterization: IR spectrum shows NH and NH2 peaks at 3263 cm⁻¹ and 3305 cm⁻¹, respectively, and a C=O peak at 1645 cm⁻¹.

Synthesis of Ethyl-N-(2-(4-bromophenyl)quinoline-4-carbonyl)formohydrazonate

- Reaction Type: Reaction with triethyl orthoformate

- Reagents: Triethyl orthoformate (10 mL)

- Conditions: Reflux for 6 hours

- Procedure: The hydrazide intermediate reacts with triethyl orthoformate, followed by evaporation under reduced pressure and crystallization to yield the hydrazonate derivative.

- Characterization: IR absorption at 3431 cm⁻¹ (NH), 1681 cm⁻¹ (C=O), and 1587 cm⁻¹ (C=N) confirm the structure.

Detailed Reaction Scheme Summary

| Step | Compound | Starting Material(s) | Reagents & Conditions | Key Observations/Characterization |

|---|---|---|---|---|

| 1 | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Isatin + 4-bromoacetophenone | Reflux ethanol, basic conditions | IR: 3446 (OH), 1708 (C=O); NMR/MS confirmed |

| 2 | Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate | Compound 1 | Conc. H2SO4, reflux ethanol 12h | IR: 1716 (ester C=O) |

| 3 | 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Compound 2 | Hydrazine hydrate, reflux ethanol 7h | IR: 3263, 3305 (NH/NH2), 1645 (C=O) |

| 4 | Ethyl-N-(2-(4-bromophenyl)quinoline-4-carbonyl)formohydrazonate | Compound 3 | Triethyl orthoformate, reflux 6h | IR: 3431 (NH), 1681 (C=O), 1587 (C=N) |

Additional Considerations and Variations

- The initial quinoline ring formation by the Pfitzinger reaction is a classical and reliable approach for quinoline carboxylic acid derivatives.

- The bromine substituents are introduced via the use of brominated starting materials (4-bromoacetophenone), ensuring regioselective bromination at the 4-position of the phenyl ring and the 6-position of the quinoline ring.

- Purification steps typically involve recrystallization from ethanol to ensure high purity.

- Reaction monitoring is performed by thin-layer chromatography (TLC) using silica gel plates and chloroform:methanol (9.5:0.5, v/v) as the eluent, visualized under UV light.

Patented Preparation Insights

While the above synthesis is well-documented in academic literature, patent literature also describes related preparation methods of bromoquinoline derivatives, emphasizing chlorination and bromination steps on quinoline cores using reagents such as phosphorus trichloride and bromoaniline derivatives under controlled conditions with inert atmospheres and specific solvents like diphenyl ether and toluene. These methods highlight the importance of precise halogenation and functional group transformations to achieve the desired substitution pattern on the quinoline ring system.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 2

Modifications at position 2 of the quinoline ring influence electronic effects, steric bulk, and binding interactions. Key analogs include:

Key Findings :

Halogenation Patterns at Position 6

Halogen substitution at position 6 impacts reactivity and biological activity:

Key Findings :

Modifications at the Carboxylic Acid Group

Derivatization of the carboxylic acid moiety alters bioavailability and target engagement:

Biological Activity

6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with bromine atoms and a carboxylic acid group, which enhances its reactivity and biological activity. Its molecular formula is , indicating the presence of two bromine atoms that contribute to its pharmacological properties. The presence of the carboxylate group allows for various chemical reactions, including nucleophilic substitutions and esterifications, facilitating the synthesis of derivatives with potentially altered biological activities .

Anticancer Activity

Research has demonstrated that 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid exhibits significant anticancer properties. A study conducted on various cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer), revealed that this compound selectively induces cell cycle arrest and apoptosis in cancer cells while sparing normal cells . The following table summarizes the growth inhibition (GI50) values of this compound against different cancer cell lines:

| Compound | MCF–7 GI50 (μM) | K–562 GI50 (μM) | HeLa GI50 (μM) |

|---|---|---|---|

| 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | 7.25 ± 0.86 | 10.9 ± 1.04 | 7.19 ± 0.78 |

| Carboplatin | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |

These findings indicate that the compound exhibits potent antiproliferative effects, particularly in MCF-7 and HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid exerts its anticancer effects involves the inhibition of specific enzymes associated with cell proliferation. Molecular docking studies suggest that this compound effectively binds to SIRT3 (Sirtuin 3), an enzyme implicated in cellular metabolism and aging, thus modulating pathways related to cell growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activities. Studies have shown that it possesses both antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment . The following table summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | >100 |

These results indicate that while the compound displays moderate activity against certain Gram-positive bacteria, further optimization may be necessary to enhance its efficacy against Gram-negative strains .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of quinoline derivatives, including 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid:

- Antiproliferative Effects : A study demonstrated that derivatives of quinoline-4-carboxylic acid showed significant antiproliferative effects against various cancer cell lines through mechanisms involving DNA interaction and cell cycle arrest .

- Enzyme Inhibition : Research has indicated that quinoline derivatives can act as potent inhibitors of ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs), which are involved in purinergic signaling pathways crucial for maintaining cellular homeostasis .

- Safety Profile : Preliminary toxicity assessments suggest that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid?

A common approach involves coupling reactions using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) with triethylamine (TEA) as a base. For example, a similar quinoline-4-carboxamide derivative was synthesized by reacting the carboxylic acid precursor with amino acids in DMF at 0°C, followed by room-temperature stirring for 12 hours . Optimization may include adjusting stoichiometry, reaction time, or solvent polarity.

Q. What analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : Proton and carbon NMR can confirm substituent positions and purity. For related quinoline derivatives, deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) resolve overlapping signals .

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (e.g., 254 nm) monitors purity. Mobile phases often combine acetonitrile and water with 0.1% formic acid .

- X-ray Crystallography : Used to resolve crystal structures of analogous quinoline derivatives, providing insights into molecular conformation .

Q. How should this compound be safely handled and stored in laboratory settings?

- Handling : Avoid skin/eye contact and inhalation. Use fume hoods, nitrile gloves, and lab coats. Electrostatic discharge precautions are recommended .

- Storage : Keep containers tightly sealed in dry, well-ventilated areas at room temperature. Avoid exposure to light and moisture .

Advanced Research Questions

Q. How can structural modifications influence the biological activity of quinoline-4-carboxylic acid derivatives?

Structure-activity relationship (SAR) studies suggest that bromine substituents enhance electrophilic reactivity and binding to hydrophobic pockets in target proteins. For instance:

- Replacing the 4-bromophenyl group with cyclopropyl or methoxy groups alters solubility and bioactivity .

- Carboxylic acid functionalization enables salt formation or conjugation with bioactive moieties (e.g., amides), as seen in antituberculosis agents .

Q. What strategies resolve discrepancies in reported synthetic yields or purities?

- Parameter Screening : Vary catalysts (e.g., HBTU vs. EDCI), reaction temperatures, or solvent systems (DMF vs. THF) to identify optimal conditions .

- Purification Methods : Compare column chromatography (silica gel) with recrystallization (e.g., using ethanol/water mixtures) to improve yield and purity .

Q. What are the key considerations for designing stability studies under varying conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic pH) to identify degradation products via LC-MS .

- Long-Term Stability : Monitor purity over 6–12 months under recommended storage conditions to establish shelf-life guidelines .

Q. How can in silico methods predict the reactivity or interactions of this compound?

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) based on the compound’s SMILES string .

- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) and reactive sites using Gaussian or ORCA .

Q. What database resources provide comprehensive structural and bioactivity data?

Q. How do solvent polarity and reaction media affect derivatization reactions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic coupling reactions by stabilizing intermediates. For example, DMF improves yields in HBTU-mediated amidation compared to less polar solvents like dichloromethane .

Q. What mechanistic insights exist for its biological activity in disease models?

Quinoline derivatives inhibit enzymes like DNA gyrase in Mycobacterium tuberculosis. The bromine substituents may enhance membrane permeability, while the carboxylic acid group facilitates binding to active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.